molecular formula C15H30BrNO6 B609478 N-Boc-PEG4-bromide CAS No. 1392499-32-9

N-Boc-PEG4-bromide

Cat. No.: B609478
CAS No.: 1392499-32-9
M. Wt: 400.31
InChI Key: KYOVSWOWVSWAII-UHFFFAOYSA-N
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Description

N-Boc-PEG4-bromide is a polyethylene glycol derivative containing a bromide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-PEG4-bromide is typically synthesized through a multi-step process involving the reaction of polyethylene glycol with tert-butoxycarbonyl chloride to introduce the Boc-protected amino groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Boc-PEG4-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The Boc group can be deprotected under mild acidic conditions to yield the free amine, which can then participate in further chemical reactions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bioconjugation and Drug Delivery

Overview : N-Boc-PEG4-bromide is primarily used in the synthesis of bioconjugates, which involves linking biomolecules to therapeutic agents or imaging agents. Its hydrophilic nature improves the solubility and bioavailability of drugs.

Applications :

  • Antibody-Drug Conjugates (ADCs) : this compound is employed to create ADCs by conjugating cytotoxic drugs to monoclonal antibodies. This targeted delivery system enhances the therapeutic efficacy while minimizing side effects.
  • Nanoparticle Functionalization : The compound can be used to modify nanoparticles for drug delivery systems, improving their stability and interaction with biological targets.

Case Study : A recent study demonstrated the use of this compound in developing an ADC targeting cancer cells. The conjugate showed enhanced cytotoxicity compared to free drugs due to improved targeting and reduced off-target effects .

Peptide Synthesis

Overview : The compound plays a crucial role in peptide synthesis, serving as a linker that allows for the formation of complex peptide structures.

Applications :

  • Solid-Phase Peptide Synthesis (SPPS) : this compound is utilized as a linker in SPPS, facilitating the stepwise addition of amino acids while providing ease of cleavage under mild conditions.
  • Labeling Peptides : It can be used to label peptides for mass spectrometry analysis, aiding in the quantification of biomolecules.

Case Study : In a study focused on developing peptide-based therapeutics, researchers employed this compound as a linker to synthesize cyclic peptides that exhibited enhanced stability and biological activity .

Material Science

Overview : this compound is also significant in the development of new materials, particularly those requiring functional coatings or hydrophilic surfaces.

Applications :

  • Polymer Synthesis : It serves as a building block for synthesizing various polymers with tailored properties for specific applications.
  • Surface Modification : The compound can modify surfaces to enhance biocompatibility and reduce protein adsorption, crucial for biomedical devices.

Case Study : Researchers developed a novel biocompatible hydrogel using this compound that demonstrated excellent cell adhesion properties and potential for tissue engineering applications .

Chemical Biology

Overview : In chemical biology, this compound is used for studying biological processes through chemical probes.

Applications :

  • Probes for Cellular Studies : The compound can be conjugated with various biomolecules to create probes that facilitate the study of cellular mechanisms.
  • Enzyme Activity Studies : It can be used to develop substrates for enzymes, allowing researchers to investigate enzyme kinetics and mechanisms.

Case Study : A study utilized this compound to create a probe for monitoring enzyme activity in live cells. The probe successfully tracked changes in enzyme activity in response to different stimuli .

Mechanism of Action

The mechanism of action of N-Boc-PEG4-bromide involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromide is attached. This results in the formation of a new covalent bond between the nucleophile and the polyethylene glycol derivative .

Comparison with Similar Compounds

N-Boc-PEG4-bromide can be compared with other polyethylene glycol derivatives such as N-Boc-PEG5-bromide and N-Boc-PEG3-bromide .

Similar Compounds

Uniqueness

This compound is unique due to its specific spacer length, which provides a balance between solubility and reactivity. This makes it particularly useful in applications where moderate spacer length is required .

Biological Activity

N-Boc-PEG4-bromide is a specialized compound primarily utilized in the fields of medicinal chemistry and bioconjugation. This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) . Its unique structure, which includes a polyethylene glycol (PEG) moiety and a bromide group, facilitates its application in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C15H30BrNO6
  • Molecular Weight : 356.25 g/mol
  • CAS Number : 1076199-21-7
  • Purity : ≥ 98%
  • Solubility : Soluble in DMSO and corn oil, with a solubility of ≥ 2.5 mg/mL (7.02 mM) .

The compound features a Boc-protected amino group , which can be deprotected under mild acidic conditions to yield a free amine, allowing for further functionalization .

This compound functions as a cleavable linker in ADCs, connecting an antibody to a cytotoxic drug. The linker is designed to release the drug selectively within target cells, enhancing therapeutic efficacy while minimizing systemic toxicity. This selectivity is achieved through the exploitation of the intracellular ubiquitin-proteasome system via PROTACs, which target specific proteins for degradation .

Biological Applications

  • Synthesis of PROTACs :
    • PROTACs utilize two ligands connected by a linker; one targets an E3 ubiquitin ligase, while the other targets the protein of interest. This dual targeting allows for selective degradation of proteins implicated in various diseases, including cancer .
  • Antibody-Drug Conjugates (ADCs) :
    • ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells. This compound serves as an effective linker due to its cleavability and solubility properties, facilitating the release of the drug within the tumor microenvironment .

Table 1: Summary of Biological Activities

Activity TypeDescription
PROTAC SynthesisInvolves linking ligands to degrade specific proteins via ubiquitination
ADC FormationConnects antibodies with cytotoxins for targeted cancer therapy
SolubilitySoluble in DMSO and corn oil; enhances delivery in biological systems
CleavabilityAllows for controlled release of active drug within target cells

Case Study: Efficacy in Cancer Treatment

A study demonstrated that PROTACs synthesized using this compound effectively degraded target oncogenic proteins in vitro, leading to reduced cell viability in various cancer cell lines . The use of this linker has been pivotal in developing new therapeutic strategies aimed at overcoming resistance mechanisms in cancer therapies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Boc-PEG4-bromide to achieve high purity and yield?

  • Methodological Answer : The synthesis typically involves bromination of PEG4 derivatives using brominating agents like bromotrimethylammonium bromide. To optimize yield, monitor reaction temperature (ideally 0–25°C) and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Confirm purity using HPLC (>95%) and characterize via 1^1H/13^13C NMR and mass spectrometry .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl₃) detects characteristic Boc tert-butyl signals at ~1.4 ppm and PEG4 chain protons at 3.5–3.7 ppm.
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+Na]⁺: 423.3 Da).
  • HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>95%) .

Q. What solvent systems are optimal for dissolving this compound in conjugation reactions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). For aqueous compatibility, use THF/water mixtures (up to 20% water). Pre-dissolve in DMF before adding to aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can this compound be utilized in site-specific bioconjugation for drug delivery systems?

  • Methodological Answer : The bromide acts as a leaving group in nucleophilic substitution reactions. For example:

  • Step 1 : React with thiol-containing ligands (e.g., cysteine residues) in DMF/PBS (pH 7.4) at 25°C.
  • Step 2 : Deprotect the Boc group using TFA/DCM (1:1) to expose the amine for further functionalization.
  • Validation : Monitor conjugation efficiency via MALDI-TOF or SDS-PAGE .

Q. How does the Boc protective group influence the stability and reactivity of this compound in aqueous versus organic environments?

  • Methodological Answer :

  • Stability : The Boc group enhances stability in organic solvents but hydrolyzes slowly in aqueous media (t₁/₂ ~24–48 hours at pH 7.4).
  • Reactivity : In aqueous conditions, partial Boc deprotection may occur, leading to unintended amine reactivity. Use low-temperature (4°C) and short reaction times (<12 hours) to mitigate this. Compare with alternative protecting groups (e.g., Fmoc) for pH-sensitive applications .

Q. What strategies minimize side reactions during PEG4 spacer elongation in solid-phase peptide synthesis?

  • Methodological Answer :

  • Coupling Conditions : Use HBTU/HOBt activation in DMF with DIEA as a base.
  • Spacer Incorporation : Introduce this compound after resin swelling (DCM, 30 minutes) to ensure uniform distribution.
  • Side Reaction Mitigation : Add 2% v/v collidine to suppress β-elimination during bromide displacement .

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different studies?

  • Methodological Answer :

  • Comparative Testing : Conduct solubility assays in 10+ solvents (e.g., water, DMSO, ethanol) under standardized conditions (25°C, 24 hours).
  • Analytical Validation : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may falsely indicate solubility.
  • Table :
SolventSolubility (mg/mL)Notes
DCM>50Clear solution
Water<5Turbid (micelles)
DMF30–40Optimal for reactions

Q. What experimental controls are critical when assessing this compound’s biocompatibility in cellular assays?

  • Methodological Answer :

  • Negative Controls : Include PEG4-bromide (without Boc) to isolate toxicity contributions from the spacer vs. protective group.
  • Dosage Range : Test 0.1–100 µM concentrations to identify IC₅₀ values.
  • Endotoxin Testing : Use LAL assays to ensure reagent-grade purity (<0.1 EU/mg) for in vivo applications .

Q. Data Contradiction & Analysis

Q. How should researchers address discrepancies in Boc deprotection kinetics observed across different batches of this compound?

  • Methodological Answer :

  • Batch Analysis : Characterize each batch via 1^1H NMR to quantify residual moisture (affects TFA-mediated deprotection).
  • Kinetic Studies : Perform time-course deprotection (TFA/DCM, 0–60 minutes) monitored by HPLC.
  • Adjustments : Pre-dry batches with molecular sieves (3Å) to standardize moisture content .

Q. What statistical frameworks (e.g., ANOVA, regression) are suitable for analyzing structure-activity relationships in PEG4-spaced conjugates?

  • Methodological Answer :
  • Multivariate Analysis : Use partial least squares regression (PLS-R) to correlate PEG4 length/conjugation efficiency with bioactivity.
  • Error Handling : Apply Bonferroni correction for multiple comparisons in high-throughput screening data .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVSWOWVSWAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Boc-PEG4-bromide
N-Boc-PEG4-bromide
N-Boc-PEG4-bromide
N-Boc-PEG4-bromide
N-Boc-PEG4-bromide
N-Boc-PEG4-bromide

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